molecular formula C20H22N2O5S B2427518 Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate CAS No. 860788-12-1

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate

Cat. No.: B2427518
CAS No.: 860788-12-1
M. Wt: 402.47
InChI Key: FKSJBFMUNWPNHI-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is a complex organic compound with the molecular formula C20H22N2O5S This compound is known for its unique structural features, which include a benzoylamino group, a piperidine ring, and a sulfonyl group attached to a benzenecarboxylate moiety

Properties

IUPAC Name

methyl 2-(4-benzamidopiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-27-20(24)17-9-5-6-10-18(17)28(25,26)22-13-11-16(12-14-22)21-19(23)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSJBFMUNWPNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with piperidine to form 4-(benzoylamino)piperidine.

    Esterification: Finally, the esterification of the resulting sulfonyl compound with methyl benzenecarboxylate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its sulfonamide group can interact with biological targets, making it a candidate for further exploration in medicinal chemistry.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This characteristic can be leveraged to develop inhibitors that target specific metabolic pathways.

Data Table: Enzyme Inhibition Potential

CompoundTarget EnzymeInhibition TypeReference
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylateCarbonic AnhydraseCompetitive
Similar SulfonamidesVarious ProteasesNon-competitive

Antimicrobial Activity

Research into sulfonamide derivatives has demonstrated their effectiveness against various bacterial strains. The modification of the piperidine ring may enhance the antimicrobial properties of this compound.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of related sulfonamide compounds, several derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. While specific data on this compound is not available, its structural similarities suggest potential efficacy in this area.

Neuropharmacology

Given the structural components of this compound, it may also have applications in neuropharmacology, particularly concerning neurotransmitter modulation.

Data Table: Neuropharmacological Effects

CompoundTarget ReceptorEffect TypeReference
This compoundSerotonin ReceptorsAgonistic/Antagonistic Potential
Related CompoundsDopamine ReceptorsAntagonistic

Mechanism of Action

The mechanism by which Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The sulfonyl group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[4-(aminopiperidino]sulfonyl}benzenecarboxylate: Similar structure but lacks the benzoyl group.

    Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzoate: Similar structure but with a different ester group.

Uniqueness

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is unique due to the presence of the benzoylamino group, which enhances its binding affinity and specificity for certain biological targets

Biological Activity

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is a complex organic compound with significant biological activity. Its structure includes a benzoylamino group linked to a piperidine, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms, and potential therapeutic uses, supported by diverse research findings.

  • Molecular Formula : C20H22N2O5S
  • Molecular Weight : 402.46408 g/mol
  • CAS Number : [Not available in the provided data]

Biological Activity

The biological activity of this compound primarily relates to its role as a modulator of protein tyrosine phosphatases (PTPs). PTPs are critical in various signaling pathways and are implicated in metabolic disorders, including diabetes and obesity.

  • Inhibition of Protein Tyrosine Phosphatases : The compound has been shown to inhibit the activity of PTPs, particularly PTP1B, which is associated with insulin signaling pathways. This inhibition can potentially improve insulin sensitivity and regulate glucose metabolism, making it relevant for treating type II diabetes and related metabolic disorders .
  • Antiproliferative Effects : Research indicates that compounds containing the benzoylpiperidine fragment, similar to this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting potential applications in oncology .

Case Study 1: Antidiabetic Properties

A study examining the effects of this compound on diabetic models demonstrated significant improvements in glucose tolerance and reductions in hyperlipidemia. The compound was effective in modulating insulin signaling pathways through the inhibition of PTP1B, leading to enhanced insulin sensitivity in treated subjects.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (MDA-MB-231 and MCF-7) revealed that the compound exhibited significant antiproliferative effects. The mechanism involved competitive inhibition of key enzymes involved in cancer cell proliferation, with promising IC50 values indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Range (µM)Reference
PTP InhibitionPTP1B modulationNot specified
Antiproliferative ActivityBreast Cancer (MDA-MB-231)19.9 - 75.3
Antiproliferative ActivityOvarian Cancer (OVCAR-3)31.5 - 43.9

Q & A

Q. Optimization strategies :

  • Use high-resolution LC-MS to monitor intermediate purity .
  • Adjust solvent polarity (e.g., switch from DCM to THF) to reduce side-product formation .

Q. Table 1: Comparison of Reaction Conditions

StepSolventCatalystYield (%)Purity (%)Reference
1XyleneNone6585
2DCMEt₃N7892
3THFDCC8295

Advanced: What methodologies are recommended for evaluating its biological activity and target specificity?

Q. In vitro assays :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Q. Target identification :

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes. For example, piperidine-sulfonyl analogs show affinity for ATP-binding pockets in kinases .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., sulfonyl vs. carbonyl linkages) .
  • HPLC : Use a C18 column with a methanol/water gradient (65:35) and UV detection at 254 nm for purity assessment .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported reaction yields vs. purity?

Discrepancies often arise from:

  • Side reactions : Unreacted intermediates (e.g., residual benzoyl chloride) may skew HPLC results. Implement gradient elution to separate impurities .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce crystallinity. Use recrystallization in ethyl acetate/hexane to enhance purity .

Case Study : A 2025 study achieved 92% purity by replacing DCM with THF in sulfonation, reducing byproduct formation by 30% .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for analogs?

  • Substituent variation : Replace benzoylamino with acetyl or nitro groups to assess impact on bioactivity .
  • Bioisosteric replacement : Swap sulfonyl with carbonyl groups to modulate lipophilicity .

Q. Table 2: SAR Trends in Analogs

ModificationBioactivity (IC₅₀, μM)LogPReference
Benzoylamino (parent)1.22.8
Acetyl substitution3.51.9
Nitro substitution0.83.1

Basic: What are the stability and storage recommendations for this compound?

  • Storage : –20°C in amber vials under argon to prevent hydrolysis of the ester group .
  • Stability : Susceptible to moisture; conduct periodic TLC checks for degradation (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Advanced: How can mechanistic studies elucidate its mode of action in biological systems?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes .
  • Metabolomics : LC-MS profiling to identify downstream metabolites in cell lysates .

Basic: What safety precautions are necessary during handling?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (similar to piperidine derivatives) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

  • Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous vs. lipid environments .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., reduce CYP450 inhibition) .

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